molecular formula C7H4BrN3O B8338115 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Cat. No.: B8338115
M. Wt: 226.03 g/mol
InChI Key: LGHVAGHSOUECML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one is a fused heterocyclic compound featuring a pyridine ring fused to a pyridazine ring, with a bromine substituent at the 3-position. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)3-10-11-7(5)12/h1-3H,(H,11,12)

InChI Key

LGHVAGHSOUECML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : 3-Bromo-2-aminopyridine

  • Reagents : Ethyl acetoacetate, hydrazine hydrate, acetic acid

  • Conditions : Reflux in ethanol (12–18 h)

The reaction proceeds via hydrazone formation, followed by cyclodehydration. A study on analogous pyrido[2,3-d]pyrimidines reported yields of 72–90% under similar conditions.

Example Protocol

  • Step 1 : 3-Bromo-2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol) are stirred in ethanol with glacial acetic acid (6 equiv) at 80°C for 18 h.

  • Step 2 : Hydrazine hydrate (15 mmol) is added dropwise, and the mixture is refluxed for 12 h.

  • Step 3 : The product is isolated via filtration and recrystallized from ethanol.

Yield : ~78%.

Bromination of Pyrido[2,3-d]Pyridazin-5-One Precursors

Direct bromination of the preformed pyrido[2,3-d]pyridazin-5-one core is feasible but requires careful control to ensure regioselectivity.

Electrophilic Bromination

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Conditions : DMF or CH₂Cl₂, 0–25°C

The carbonyl group at position 5 directs electrophilic substitution to position 3. A study on pyrido[2,3-d]pyrimidines achieved 65% yield using NBS in DMF.

Limitations

  • Over-bromination or side reactions may occur without directing groups.

  • Requires purification via column chromatography (silica gel, hexane/ethyl acetate).

Cross-Dehydrogenative Coupling (CDC) Approach

CDC reactions enable one-pot construction of the fused ring system using brominated precursors.

General Procedure

  • Starting Materials : 3-Bromo-2-aminopyridine, 1,3-cyclopentanedione

  • Reagents : Acetic acid, oxygen atmosphere

  • Conditions : Ethanol, 130°C, 18 h

This method, adapted from pyrazolo[1,5-a]pyridine syntheses, avoids multi-step sequences. The oxygen atmosphere promotes dehydrogenation, forming the pyridazinone ring.

Yield : 80–90%.

Reductive Amination and Alkylation

Inspired by dihydrofolate reductase inhibitor syntheses, this method introduces bromine early via reductive alkylation.

Key Steps

  • Reductive Condensation : 3-Bromo-2-cyanopyridine reacts with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) using Raney Ni/H₂.

  • Cyclization : The intermediate undergoes diazotization and guanidine treatment to form the pyridazinone ring.

Yield : ~70% (analogous compounds).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Ref.
CyclocondensationHigh regioselectivity, scalableMulti-step purification78
BrominationSimple, late-stage functionalizationRisk of over-bromination65
CDCOne-pot, environmentally friendlyRequires O₂ atmosphere85
Reductive AminationCompatible with diverse aldehydesSensitive to moisture70

Chemical Reactions Analysis

Types of Reactions

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include de-brominated or de-hydroxylated isoquinolines.

Scientific Research Applications

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Structural Analogues in Fused Pyrimidine/Pyridazine Systems

Key structural analogs include derivatives of pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyridazines (Figures 4–13 in –7). Below is a comparative analysis:

Compound Core Structure Substituents Molecular Formula Key Properties Biological Relevance
3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one Pyrido[2,3-d]pyridazine Bromine at C3 C₇H₄BrN₃O High electrophilicity due to Br; moderate solubility in polar solvents Kinase inhibition (hypothetical)
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazin-3(2H)-one Cl at C5, phenyl at C6 C₁₀H₇ClN₂O Higher lipophilicity vs. bromo analog; used in antithrombotic agents Anticoagulant activity
ML265 (TEPP-46) Thieno[2',3':4,5]pyrrolo[2,3-d]pyridazine Methylsulfinyl, aminophenyl C₁₇H₁₆N₄O₂S₂ High thermal stability (b.p. 711.6°C); PKM2 activator Cancer metabolism modulation
4-Amino-5-methylfuro[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Amino at C4, methyl at C5 C₇H₇N₃O Enhanced hydrogen-bonding capacity; antiviral potential Nucleoside analog synthesis

Substituent Effects on Reactivity and Bioactivity

  • Ring Fusion Differences: Pyrido[2,3-d]pyridazine (target compound) vs. Thieno-pyrrolo-pyridazine (ML265) incorporates sulfur, improving metabolic stability but reducing solubility vs. nitrogen-rich analogs .

Physicochemical Properties

  • Solubility: Bromine’s electron-withdrawing effect reduces aqueous solubility compared to amino-substituted furopyrimidines (e.g., 4-amino-5-methylfuro[2,3-d]pyrimidine) .
  • Thermal Stability: ML265’s high boiling point (711.6°C) contrasts with simpler pyridazinones, attributed to its fused thiophene and extended conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.